molecular formula C9H10F3NO B2670723 4-(Methoxymethyl)-3-(trifluoromethyl)aniline CAS No. 1507068-46-3

4-(Methoxymethyl)-3-(trifluoromethyl)aniline

Cat. No.: B2670723
CAS No.: 1507068-46-3
M. Wt: 205.18
InChI Key: PBZKTNYUVBUFKF-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to an aniline core

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    2-(Methoxymethyl)-4-(trifluoromethyl)aniline:

Uniqueness: 4-(Methoxymethyl)-3-(trifluoromethyl)aniline is unique due to the presence of both the methoxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for use in various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-(methoxymethyl)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZKTNYUVBUFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507068-46-3
Record name 4-(methoxymethyl)-3-(trifluoromethyl)aniline
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